(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine hydrochloride is a highly specialized, bio-renewable chiral building block derived from the amination of the cellulose-derived solvent Cyrene. Featuring a rigid bridged bicyclic acetal core, this compound is primarily utilized as an advanced intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), most notably non-covalent Bruton's tyrosine kinase (BTK) inhibitors like Nemtabrutinib [1]. As a hydrochloride salt, it offers superior crystallinity, shelf stability, and handling characteristics compared to its highly water-soluble free base counterpart. Procurement of this specific salt form provides process chemists with a stereochemically defined, process-ready precursor that bypasses the need for complex in-house biocatalytic transamination workflows [2].
Stereochemical-control study fit for SAR mapping
Biocatalytic selectivity validation workflow
Substituting this compound with generic aminotetrahydropyrans or the free base form of the cyrene-amine will result in immediate synthetic failure in targeted API workflows. Generic unbridged tetrahydropyran amines lack the latent 1,6-anhydro acetal functionality required for stereo-retentive reductive ring-opening, which is mandatory for accessing 2,5-disubstituted tetrahydropyran scaffolds [1]. Furthermore, attempting to procure or generate the free base of this cyrene-derived amine introduces severe process bottlenecks; the free base is highly water-soluble and prone to forming aldol condensation by-products in aqueous media [2]. The hydrochloride salt specifically resolves these isolation and stability issues, providing a reliable, high-purity material that ensures reproducible downstream functionalization without the yield losses associated with free base extraction.
The traditional synthesis of the critical 5-amino-2-hydroxymethyltetrahydropyran building block requires a cumbersome 9-step sequence starting from tri-O-acetyl-D-glucal [1]. By procuring (1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine hydrochloride, the synthesis is reduced to a single stereo-retentive reductive acetal opening step (e.g., using sulfolane-mediated in-situ diborane). This streamlined approach not only reduces the step count by 8 steps but also contributes to an overall yield improvement of >27% for the final intermediate compared to the legacy route [1].
| Evidence Dimension | Synthetic steps to 5-amino-2-hydroxymethyltetrahydropyran intermediate |
| Target Compound Data | 1 step (direct reductive acetal opening of the procured amine) |
| Comparator Or Baseline | 9 steps (legacy synthesis from tri-O-acetyl-D-glucal) |
| Quantified Difference | 8-step reduction and >27% overall yield improvement |
| Conditions | Industrial scale-up synthesis of Nemtabrutinib intermediate |
Procuring this advanced bicyclic intermediate drastically shortens API manufacturing timelines and eliminates the material waste of multi-step legacy routes.
The free base of the cyrene-amine intermediate exhibits extreme aqueous solubility, making liquid-liquid extraction from biocatalytic streams highly inefficient and leading to the formation of aldol by-products [1]. Conversion to a crystalline salt form, such as the hydrochloride, enables direct isolation via precipitation. This circumvents the aqueous extraction bottleneck, allowing for the isolation of the product with high diastereomeric purity (dr > 50:1) and preventing the degradation pathways observed with the free base in solution [1].
| Evidence Dimension | Isolation efficiency and product stability |
| Target Compound Data | Hydrochloride salt (direct crystallization, stable solid) |
| Comparator Or Baseline | Free base (highly water-soluble, prone to aldol condensation) |
| Quantified Difference | Elimination of aqueous extraction losses and prevention of aldol by-product formation |
| Conditions | Downstream processing of biocatalytic amination streams |
Buyers must specify the salt form to ensure material stability during shipping and to avoid the severe handling difficulties of the free base.
The 6,8-dioxabicyclo[3.2.1]octane architecture is uniquely capable of undergoing a regioselective and stereo-retentive reductive acetal opening. When subjected to in-situ generated diborane, the bridged acetal is cleaved to yield a 2,5-disubstituted tetrahydropyran with exact stereochemical fidelity [1]. A generic comparator, such as 4-aminotetrahydropyran, lacks this 1,6-anhydro bridge and cannot be functionalized at the 2-position to create the required hydroxymethyl group. Thus, the bicyclic core is not merely a structural variant but a mandatory latent bifunctional scaffold for specific BTK inhibitors [1].
| Evidence Dimension | Capability for regioselective C-O bond cleavage to 2,5-disubstituted THPs |
| Target Compound Data | (1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine (undergoes stereo-retentive opening) |
| Comparator Or Baseline | Generic 4-aminotetrahydropyran (unreactive/lacks acetal bridge) |
| Quantified Difference | 100% functionalization capability vs. 0% (structural impossibility) |
| Conditions | Sulfolane-mediated reductive acetal opening conditions |
This confirms that generic aminotetrahydropyrans cannot be substituted when the synthetic goal is a stereodefined 2,5-disubstituted pyran ring.
The primary industrial application for (1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine hydrochloride is as a direct precursor for Nemtabrutinib and related non-covalent BTK inhibitors. By utilizing the pre-aminated bicyclic core, process chemists can immediately perform the required sulfolane-mediated reductive acetal opening, bypassing the need to engineer immobilized transaminases for the initial amination of Cyrene [1].
Beyond specific known APIs, this compound serves as an ideal starting material for discovery chemistry programs targeting novel 2,5-disubstituted tetrahydropyran derivatives. The predictable, stereo-retentive cleavage of the 1,6-anhydro bridge allows medicinal chemists to rapidly generate libraries of highly functionalized, chiral pyran rings that would otherwise require lengthy de novo asymmetric synthesis [1].
Because the parent ketone (Cyrene) is derived from cellulose, this aminated derivative represents a fully bio-renewable chiral building block. It can be utilized in green chemistry workflows to introduce rigid, stereochemically defined morpholine/piperidine bioisosteres into agrochemical or pharmaceutical candidates, offering a sustainable alternative to petroleum-derived chiral amines [2].